molecular formula C21H34N2O6 B012797 cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid CAS No. 102814-11-9

cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid

Cat. No.: B012797
CAS No.: 102814-11-9
M. Wt: 410.5 g/mol
InChI Key: WRUNODUSVUZAEL-FVGYRXGTSA-N
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Description

Ddz-Ala-OH cyclohexylammonium salt, also known as Ddz-L-alanine cyclohexylammonium salt, is a compound with the molecular formula C21H34N2O6 and a molecular weight of 410.50 g/mol . This compound is primarily used in organic synthesis and research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ddz-Ala-OH cyclohexylammonium salt involves the protection of alanine with the Ddz (dimethyl-3,5-dimethoxybenzyloxycarbonyl) group. The Ddz protection is cleavable by weak acids and upon irradiation . The reaction typically involves the following steps:

    Protection of Alanine: Alanine is reacted with Ddz-Cl (dimethyl-3,5-dimethoxybenzyloxycarbonyl chloride) in the presence of a base such as triethylamine to form Ddz-Ala.

    Formation of Cyclohexylammonium Salt: The protected alanine (Ddz-Ala) is then reacted with cyclohexylamine to form the cyclohexylammonium salt.

Industrial Production Methods

While specific industrial production methods for Ddz-Ala-OH cyclohexylammonium salt are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ddz-Ala-OH cyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Weak Acids: Used for the cleavage of the Ddz group.

    Irradiation: Another method for cleaving the Ddz group.

    Bases: Such as triethylamine, used in the protection step.

Major Products Formed

    Deprotected Alanine: Upon cleavage of the Ddz group, alanine is regenerated.

    Cyclohexylammonium Salts: Formed during the synthesis process.

Scientific Research Applications

Ddz-Ala-OH cyclohexylammonium salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ddz-Ala-OH cyclohexylammonium salt primarily involves the cleavage of the Ddz protecting group. The Ddz group is labile towards weak acids and irradiation, allowing for selective deprotection of the amino acid. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .

Comparison with Similar Compounds

Similar Compounds

    Boc-Ala-OH: Another protected form of alanine, using the Boc (tert-butoxycarbonyl) group.

    Fmoc-Ala-OH: Alanine protected with the Fmoc (fluorenylmethyloxycarbonyl) group.

    Cbz-Ala-OH: Alanine protected with the Cbz (carbobenzyloxy) group.

Uniqueness

Ddz-Ala-OH cyclohexylammonium salt is unique due to its Ddz protecting group, which is cleavable by weak acids and irradiation. This provides an advantage in selective deprotection during peptide synthesis, making it a valuable tool in organic and medicinal chemistry .

Biological Activity

Cyclohexanamine; (2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article aims to explore its biological activity, including its mechanisms of action, receptor targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexanamine core with a specific stereochemistry and substituents that may influence its biological activity. The presence of the 3,5-dimethoxyphenyl group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

  • Receptor Interaction :
    • The compound is hypothesized to interact with various neurotransmitter receptors, including serotonin (5-HT) receptors. Specifically, studies on related compounds indicate a potential for agonistic activity at 5-HT receptors, which are implicated in mood regulation and cognitive functions .
    • It may also exhibit activity as a partial agonist or antagonist at other receptor sites, contributing to its overall pharmacological profile.
  • Neuroprotective Effects :
    • Preliminary research suggests that derivatives of similar compounds can enhance neuroplasticity and exhibit neuroprotective effects against excitotoxicity . This could be crucial for therapeutic applications in neurodegenerative diseases.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
5-HT Receptor AgonismModest selectivity for 5-HT2A/2C
Neuroprotective EffectsIncreased gene expression in neuroplasticity
NMDA Receptor InteractionPotential antagonistic effects

Case Studies

  • Neuropharmacological Studies :
    • A study on structurally similar compounds demonstrated significant agonistic activity at the 5-HT2A receptor, leading to behavioral changes indicative of enhanced serotonergic signaling. This supports the hypothesis that cyclohexanamine derivatives may have similar effects .
  • Smooth Muscle Relaxation :
    • Research into related compounds indicates that they can influence smooth muscle contractility through calcium channel modulation. This suggests that cyclohexanamine may also affect muscle tone via similar mechanisms, potentially impacting gastrointestinal motility .

Structure-Activity Relationship (SAR)

Understanding the SAR of cyclohexanamine is essential for optimizing its biological activity:

  • Substituent Influence : The presence of methoxy groups on the phenyl ring appears to enhance receptor affinity and selectivity. Modifications in this area could lead to improved therapeutic profiles.
  • Chirality : The (2S) configuration is crucial for maintaining biological activity. Enantiomeric forms may exhibit different pharmacological properties.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Methoxy SubstitutionIncreased receptor affinity
ChiralityEssential for biological efficacy

Properties

IUPAC Name

cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6.C6H13N/c1-9(13(17)18)16-14(19)22-15(2,3)10-6-11(20-4)8-12(7-10)21-5;7-6-4-2-1-3-5-6/h6-9H,1-5H3,(H,16,19)(H,17,18);6H,1-5,7H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUNODUSVUZAEL-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369572
Record name Ddz-Ala-OH cyclohexylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102814-11-9
Record name Ddz-Ala-OH cyclohexylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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